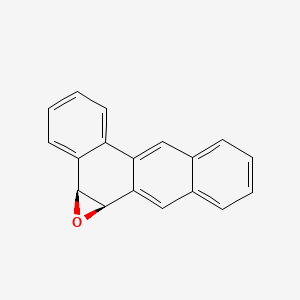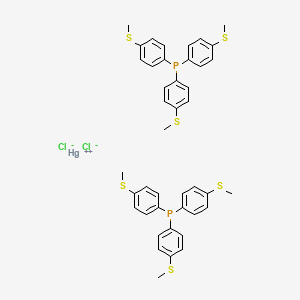
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is a complex organometallic compound that features mercury in its +2 oxidation state, coordinated with tris(4-methylsulfanylphenyl)phosphane and dichloride ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-methylsulfanylphenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
HgCl2+P(C6H4SMe)3→Hg(P(C6H4SMe)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and chromatography are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: Ligand exchange reactions where the phosphane or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as nitric acid or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligand exchange: Using other phosphines or halides under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Applications De Recherche Scientifique
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism by which mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride exerts its effects involves the coordination of the mercury center with various ligands, influencing its reactivity and interactions with other molecules. The phosphane ligands stabilize the mercury center, while the chloride ligands can participate in further chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2-methoxyphenyl)phosphine: Another related compound with different substituents on the phenyl rings.
Trimesitylphosphine: Features mesityl groups instead of methylsulfanyl groups.
Uniqueness
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is unique due to the presence of the methylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other phosphane ligands and mercury complexes, offering unique advantages in specific applications.
Propriétés
Numéro CAS |
74039-81-9 |
|---|---|
Formule moléculaire |
C42H42Cl2HgP2S6 |
Poids moléculaire |
1072.6 g/mol |
Nom IUPAC |
mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21PS3.2ClH.Hg/c2*1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XXSCUYWLKLELIC-UHFFFAOYSA-L |
SMILES canonique |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.[Cl-].[Cl-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


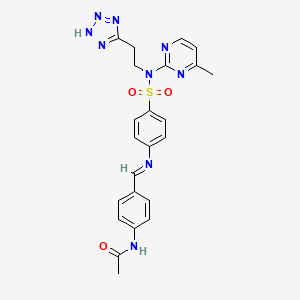
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)

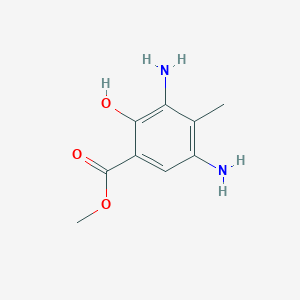
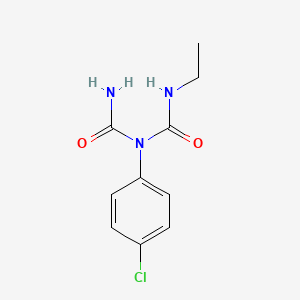
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
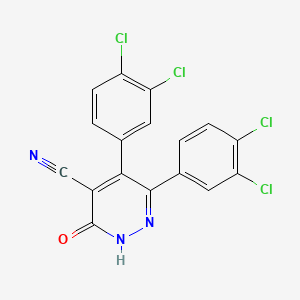

![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)

